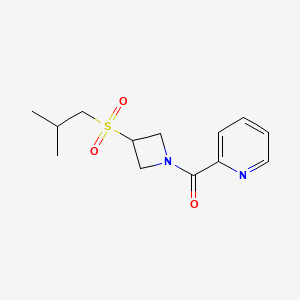

(3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone: is a chemical compound with the molecular formula C13H18N2O3S and a molecular weight of 282.36 g/mol. This compound is characterized by the presence of an azetidine ring, a pyridine ring, and an isobutylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Isobutylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using isobutylsulfonyl chloride under basic conditions.

Attachment of the Pyridine Ring: The final step involves coupling the pyridine ring to the azetidine ring through a suitable linker, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

(3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone is a synthetic organic molecule with an azetidine ring and a pyridine moiety, with the presence of the isobutylsulfonyl group enhancing its reactivity and potential biological activity. It is of interest in medicinal chemistry for potential therapeutic applications, particularly in the development of novel pharmaceuticals.

Applications

- Medicinal Chemistry This compound is used in the development of novel pharmaceuticals.

- Materials Science It is utilized in the synthesis of advanced materials with specific properties.

- Catalysis The compound is used as a ligand in catalytic reactions.

- Agrochemicals It is explored as a building block for novel agrochemicals.

Interaction Studies

Interaction studies are performed to understand how this compound engages with biological systems. Key methods include:

- Spectroscopic Techniques Use UV-Vis, IR, and NMR to study molecular interactions.

- Molecular Docking Predict binding affinities and modes with target proteins.

- Cell-Based Assays Evaluate compound effects on cellular pathways.

These studies contribute to a comprehensive understanding of the compound's mechanism of action.

Structural Comparison

Several compounds share structural similarities with this compound, allowing for comparative analysis:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(Isobutylsulfonyl)-2-pyridinone | Contains a pyridine ring and sulfonamide | Exhibits different pharmacological properties |

| 3-(Butanesulfonyl)azetidine | Similar azetidine core but with different sulfonic group | May have enhanced solubility |

| Pyridin-2-carboxamide | Pyridine derivative with carboxamide functional group | Different reactivity profile |

Mecanismo De Acción

The mechanism of action of (3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

(3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone: can be compared with other similar compounds, such as:

(3-(Methylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone: Similar structure but with a methylsulfonyl group instead of an isobutylsulfonyl group.

(3-(Ethylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone: Contains an ethylsulfonyl group.

(3-(Propylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone: Contains a propylsulfonyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Actividad Biológica

The compound (3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone is a member of the azetidine family, which has garnered attention due to its potential biological activities, particularly as a Janus kinase (JAK) inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H16N2O2S

- CAS Number : 1797845-57-8

The primary mechanism of action for compounds like this compound involves the inhibition of JAK pathways. JAKs are critical in mediating cytokine signaling, which plays a significant role in various inflammatory and autoimmune diseases. By inhibiting these pathways, the compound can potentially reduce inflammation and modulate immune responses.

1. Anti-inflammatory Effects

Research indicates that azetidine derivatives, including this compound, exhibit significant anti-inflammatory properties. In vitro studies have shown that they can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling.

2. Antitumor Activity

There is emerging evidence suggesting that this compound may possess antitumor properties. In vivo studies involving mouse xenograft models demonstrated that certain azetidine derivatives could suppress tumor growth effectively at low doses, likely due to their ability to inhibit JAK signaling pathways associated with tumor proliferation .

3. Potential in Autoimmune Disorders

Given its mechanism as a JAK inhibitor, this compound holds promise for treating autoimmune disorders such as rheumatoid arthritis and psoriasis. Clinical trials are necessary to evaluate its efficacy and safety in humans.

Case Study 1: JAK Inhibition in Rheumatoid Arthritis

A study investigated the effects of various JAK inhibitors on rheumatoid arthritis models. The results indicated that compounds similar to this compound significantly reduced joint inflammation and damage in treated groups compared to controls .

Case Study 2: Antitumor Efficacy

In another study focusing on cancer treatment, an azetidine derivative demonstrated substantial antitumor effects in a mouse model of breast cancer. The compound inhibited tumor growth by inducing apoptosis in cancer cells through modulation of the PI3K/AKT/mTOR pathway .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

[3-(2-methylpropylsulfonyl)azetidin-1-yl]-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-10(2)9-19(17,18)11-7-15(8-11)13(16)12-5-3-4-6-14-12/h3-6,10-11H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFJZBWXDAXTTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.